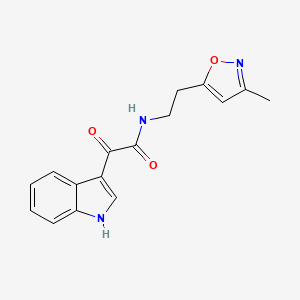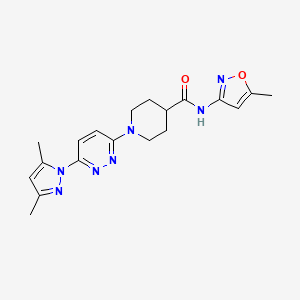![molecular formula C21H25NO5 B2889165 2-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-2-oxoethyl (4-methylphenyl)acetate CAS No. 1798016-44-0](/img/structure/B2889165.png)
2-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-2-oxoethyl (4-methylphenyl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a derivative of depside . Depsides are compounds comprised of two or more aromatic rings bound by a phenolic oxygen-ester linkage . The structure of this compound was confirmed by 1H NMR, 13C NMR, ESI mass spectra, elemental analyses, and X-ray single crystal diffraction study .
Synthesis Analysis
The compound was synthesized through a facile approach in high yields . In one embodiment, a reaction flask was used to combine 3,4-dimethoxy-1-glycyl benzene hydrobromate, 3,4,5-trimethoxy toluylic acid, DMAP, and anhydrous methylene chloride . After stirring the reaction for 30 minutes, it was allowed to rise to room temperature and continue stirring for 24 hours . The residue obtained after pressure reducing and steaming solvent was the desired compound .Molecular Structure Analysis
The crystal structure analysis revealed that the compound crystallized in the monoclinic, space group P21/c with the following unit cell parameters: a = 10.173 (2) Å, b = 10.459 (2) Å, c = 16.516 (3) Å, α = 90°, β = 102.30 (3)°, γ = 90°, V = 1717.0 (6) Å3, Z = 4 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the combination of 3,4-dimethoxy-1-glycyl benzene hydrobromate, 3,4,5-trimethoxy toluylic acid, DMAP, and anhydrous methylene chloride . This is followed by a stirring reaction, a rise to room temperature, and a continuation of the stirring reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of the related compound 2-(3,4-Dimethoxy phenyl)ethyl amine include a molecular weight of 181.23, a density of 1.074g/mL at 25°C (lit.), a melting point of 12-15 °C, a boiling point of 188°C at 15mm Hg (lit.), and a flash point of >230°F .Wissenschaftliche Forschungsanwendungen
Synthesis and Medicinal Chemistry
A significant area of research involving compounds related to 2-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-2-oxoethyl (4-methylphenyl)acetate is in the field of synthetic and medicinal chemistry. Research by Gentles et al. (1991) focused on the synthesis of bridged 3-benzazepine derivatives, which are considered as conformationally restricted dopamine analogues. This research highlights the potential of these compounds in designing drugs that target the dopaminergic system, possibly for neurological or psychiatric disorders (Gentles et al., 1991).
Materials Science and Photoluminescence
In materials science, research has been conducted on the electrochemical oxidation of related compounds. Ekinci et al. (2000) studied the electrooxidation of 2-amino-3-cyano-4-phenylthiophene, which is structurally related to the compound . Their research discovered new classes of photoluminescent materials, which could have applications in the development of new optical and electronic materials (Ekinci et al., 2000).
Corrosion Inhibition
The compound's related structures have also been studied for their applications in corrosion inhibition. Zarrouk et al. (2014) conducted a theoretical study on quinoxalines compounds as corrosion inhibitors for copper in nitric acid media. This research indicates the potential use of similar compounds in industrial applications for protecting metals against corrosion (Zarrouk et al., 2014).
Eigenschaften
IUPAC Name |
[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl] 2-(4-methylphenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO5/c1-15-4-6-16(7-5-15)13-21(24)27-14-20(23)22-11-10-17-8-9-18(25-2)19(12-17)26-3/h4-9,12H,10-11,13-14H2,1-3H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBDHTTSQCLICCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)OCC(=O)NCCC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-2-oxoethyl (4-methylphenyl)acetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(3-chloro-4-methoxyphenyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2889088.png)






![N-(2,4-dimethylphenyl)-2-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2889100.png)
![2-(Benzylsulfanyl)-1-[3-(2-methylpropanesulfonyl)piperidin-1-yl]ethan-1-one](/img/structure/B2889101.png)

![N-(4-isopropylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2889103.png)
